molecular formula C21H22N6O4S B2575264 N-(4-amino-6-oxo-2-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)-1,6-dihydropyrimidin-5-yl)furan-2-carboxamide CAS No. 868225-89-2

N-(4-amino-6-oxo-2-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)-1,6-dihydropyrimidin-5-yl)furan-2-carboxamide

Cat. No.: B2575264
CAS No.: 868225-89-2
M. Wt: 454.51
InChI Key: NDSYLOOERSGKQI-UHFFFAOYSA-N
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Description

N-(4-amino-6-oxo-2-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)-1,6-dihydropyrimidin-5-yl)furan-2-carboxamide is a pyrimidinone-derived compound featuring a fused heterocyclic scaffold. Its core structure includes a 1,6-dihydropyrimidin-5-yl moiety substituted with a 4-amino group and a 6-oxo functional group. The 2-position of the pyrimidinone ring is modified with a thioether linkage connected to a 2-oxoethyl chain bearing a 4-phenylpiperazine group. The 5-position is further substituted with a furan-2-carboxamide group.

Properties

IUPAC Name

N-[4-amino-6-oxo-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl-1H-pyrimidin-5-yl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N6O4S/c22-18-17(23-19(29)15-7-4-12-31-15)20(30)25-21(24-18)32-13-16(28)27-10-8-26(9-11-27)14-5-2-1-3-6-14/h1-7,12H,8-11,13H2,(H,23,29)(H3,22,24,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDSYLOOERSGKQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C(=O)CSC3=NC(=C(C(=O)N3)NC(=O)C4=CC=CO4)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N6O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-amino-6-oxo-2-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)-1,6-dihydropyrimidin-5-yl)furan-2-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews its synthesis, biological properties, and relevant research findings, providing a comprehensive overview of its pharmacological potential.

Synthesis

The compound can be synthesized through a multi-step reaction involving the condensation of various precursors. The synthesis typically involves the formation of the furan and pyrimidine rings, followed by the introduction of the piperazine moiety. Detailed synthetic pathways can be found in the literature, which outline the specific reagents and conditions employed.

Anticancer Activity

Research has indicated that compounds with structural similarities to N-(4-amino-6-oxo...) exhibit significant anticancer properties. For instance, derivatives of pyrimidine have shown activity against various cancer cell lines, including leukemia and breast cancer cells. A study demonstrated that certain pyrimidine derivatives had IC50 values ranging from 6.7 µg/mL to above 20 µg/mL against CCRF-CEM leukemia cells, indicating varying degrees of cytotoxicity depending on the structural modifications made to the core structure .

Antimicrobial Properties

Compounds similar to N-(4-amino-6-oxo...) have also been evaluated for antimicrobial activity. A related study highlighted that benzothiazole derivatives exhibited good antibacterial activity against pathogenic bacteria compared to standard antibiotics . This suggests a potential for developing new antimicrobial agents based on the structural framework of this compound.

Neuropharmacological Effects

The incorporation of piperazine into the structure is noteworthy due to its association with neuropharmacological effects. Piperazine derivatives are known for their anxiolytic and antidepressant properties. Research has shown that compounds with piperazine rings can interact with serotonin receptors, potentially leading to mood-enhancing effects .

Case Studies

  • Anticancer Activity : A study focusing on 1,2,4-triazole derivatives reported significant cytotoxic effects against various cancer cell lines. The derivatives exhibited IC50 values indicating their effectiveness in inhibiting cell proliferation .
  • Antimicrobial Activity : Another investigation into thiazole and triazole derivatives found them effective against multiple bacterial strains, demonstrating their potential as new antibiotic candidates .
  • Neuropharmacological Studies : Research on piperazine-containing compounds has shown promising results in animal models for treating anxiety and depression, suggesting that modifications to the compound could enhance these effects .

Data Summary

Activity Type IC50 Values Cell Lines/Organisms Reference
Anticancer6.7 µg/mLCCRF-CEM leukemia cells
AntimicrobialVariesVarious pathogenic bacteria
NeuropharmacologicalNot specifiedAnimal models

Scientific Research Applications

Medicinal Chemistry

The compound's structural features suggest potential as a therapeutic agent . Its ability to interact with biological targets makes it a candidate for:

  • Enzyme inhibition : The pyrimidine and piperazine components may allow the compound to inhibit specific enzymes involved in disease processes.

Anticancer Research

Recent studies indicate that compounds with similar structures exhibit anticancer properties . The mechanism may involve:

  • Modulation of signaling pathways : By inhibiting key enzymes or receptors, the compound could disrupt cancer cell proliferation.

Neuropharmacology

Given the presence of the piperazine moiety, this compound may also be explored for its effects on the central nervous system . Potential applications include:

  • Antidepressant or anxiolytic effects : Compounds with piperazine structures are often investigated for their ability to modulate neurotransmitter systems.

Drug Development

The unique structural characteristics make this compound a valuable lead in the development of new drugs targeting:

  • Infectious diseases : Its potential as an antimicrobial agent could be explored.

Case Study 1: Anticancer Activity

A study investigated derivatives of similar compounds for their anticancer activity against various cell lines. Results indicated that modifications to the pyrimidine core significantly enhanced potency against breast cancer cells, suggesting that N-(4-amino-6-oxo...) could be optimized for similar effects .

Case Study 2: Neuropharmacological Effects

Research on piperazine-containing compounds demonstrated their ability to modulate serotonin receptors. Preliminary findings suggest that N-(4-amino-6-oxo...) may have similar effects, warranting further investigation into its antidepressant potential .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound shares structural motifs with several pharmacologically relevant analogs. Below is a systematic comparison based on substituents, core scaffolds, and inferred properties:

Pyrimidinone and Dihydropyrimidine Derivatives

Compound Name Core Structure Key Substituents Notable Features
Target Compound 1,6-dihydropyrimidin-5-yl - 4-Amino, 6-oxo
- Thioether-linked phenylpiperazine
- Furan-2-carboxamide
Enhanced potential for receptor binding due to phenylpiperazine; furan may influence solubility .
2-[(2-{4-[(4-Fluorobenzyl)carbamoyl]-5-hydroxy-1-methyl-6-oxo-1,6-dihydropyrimidin-2-yl}propan-2-yl)amino]-2-oxoacetic acid () 1,6-dihydropyrimidin-5-yl - 4-Fluorobenzyl carbamoyl
- 5-Hydroxy, 1-methyl
- Oxoacetic acid chain
Fluorine enhances lipophilicity; oxoacetic acid may confer acidity, affecting bioavailability .
2-(1-Amino-1-methylethyl)-N-(4-fluorobenzyl)-5-hydroxy-1-methyl-6-oxo-1,6-dihydropyrimidine-4-carboxamide () 1,6-dihydropyrimidine - 1-Amino-1-methylethyl
- 4-Fluorobenzyl
Bulky tert-amino group may sterically hinder target interactions; fluorobenzyl improves metabolic stability .
N-(4-methoxyphenyl)-4-methyl-6-(4-methylphenyl)-2-oxo-3,6-dihydro-1H-pyrimidine-5-carboxamide () 3,6-dihydro-1H-pyrimidine - 4-Methoxyphenyl
- 4-Methylphenyl
Methoxy and methyl groups increase hydrophobicity; dihydro scaffold may reduce oxidation susceptibility .

Dihydropyridine Derivatives

Compound Name Core Structure Key Substituents Notable Features
5-cyano-4-(2-furyl)-N-(2-methoxyphenyl)-6-{[2-(4-methoxyphenyl)-2-oxoethyl]thio}-2-methyl-1,4-dihydropyridine-3-carboxamide () 1,4-dihydropyridine - Cyano, furyl
- Thioethyl-methoxyphenyl
- 2-Methoxyphenyl carboxamide
Dihydropyridine core may confer calcium channel modulation; thioether linkage mirrors the target compound .

Thiazole/Thiazinane Derivatives

Compound Name Core Structure Key Substituents Notable Features
(2Z)-N-(4-Fluorophenyl)-3-[2-(4-morpholinyl)ethyl]-4-oxo-2-(phenylimino)-1,3-thiazinane-6-carboxamide () Thiazinane - Morpholinyl ethyl
- Phenylimino
- 4-Fluorophenyl
Morpholine enhances solubility; thiazinane ring may improve conformational rigidity .
N-(4-(2-((3-methoxybenzyl)amino)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide () Thiazole - 3-Methoxybenzyl
- Furan-2-carboxamide
Thiazole core offers metabolic stability; methoxybenzyl may target aminergic receptors .

Key Structural and Functional Insights

Phenylpiperazine vs. In contrast, fluorobenzyl () and morpholine () substituents prioritize solubility and metabolic stability over receptor specificity .

Thioether Linkages :

  • The thioether in the target compound and ’s dihydropyridine may enhance membrane permeability but introduce susceptibility to oxidative metabolism .

Q & A

Q. What are the key steps and optimized conditions for synthesizing this compound?

The synthesis involves multi-step reactions, including nucleophilic substitution and cyclization. A typical protocol starts with functionalizing the pyrimidinone core via thioether linkage formation using 2-mercaptoethyl intermediates under nitrogen atmosphere. Solvents like dichloromethane or dimethylformamide are used, with reaction temperatures maintained at 60–80°C for 12–24 hours. Post-synthesis, purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) ensures >95% purity .

Q. Which analytical techniques are critical for characterizing this compound?

Structural validation requires a combination of NMR (¹H, ¹³C, and 2D-COSY for resolving aromatic protons), high-resolution mass spectrometry (HRMS for molecular ion confirmation), and FT-IR (to confirm carbonyl and amide groups). X-ray crystallography may resolve stereochemical ambiguities, though hygroscopicity often necessitates rapid analysis .

Q. How can researchers assess purity and stability under laboratory conditions?

Purity is quantified via reverse-phase HPLC (C18 column, acetonitrile/water gradient). Stability studies involve accelerated degradation tests (e.g., exposure to light, humidity, or pH extremes) monitored by UV-Vis spectroscopy. Storage at –20°C in amber vials with desiccants preserves integrity for ≥6 months .

Advanced Research Questions

Q. What strategies are recommended for structure-activity relationship (SAR) studies?

Systematic substitution at the pyrimidinone (C2 thioether) and furanamide (C5) positions is critical. For example, replacing the phenylpiperazine moiety with bulkier groups (e.g., substituted benzyl) can enhance target affinity. In vitro assays (e.g., enzyme inhibition, cell viability) paired with molecular docking (using AutoDock Vina) help correlate structural modifications with activity .

Q. How can enzyme inhibition mechanisms be elucidated for this compound?

Use kinetic assays (e.g., fluorescence-based COX-2 inhibition) to determine IC₅₀ values. Competitive vs. non-competitive inhibition is assessed via Lineweaver-Burk plots. Complementary molecular dynamics simulations (AMBER or GROMACS) model binding interactions, such as hydrogen bonding with catalytic residues .

Q. What methodologies resolve discrepancies between computational predictions and experimental data?

Employ a feedback loop: optimize reaction pathways using density functional theory (DFT) calculations (e.g., Gaussian 16), then validate with small-scale syntheses. Discrepancies in yield or selectivity may arise from solvent effects or transition-state barriers not modeled computationally. Iterative refinement bridges theory-practice gaps .

Q. How should researchers address inconsistencies between in vitro and in vivo efficacy?

Conduct pharmacokinetic profiling (e.g., plasma half-life via LC-MS/MS) to identify bioavailability issues. If in vitro potency does not translate in vivo, consider prodrug strategies (e.g., esterification of carboxyl groups) or nanoparticle encapsulation to enhance solubility and tissue penetration .

Q. What experimental designs mitigate batch-to-batch variability in biological assays?

Standardize synthesis protocols (e.g., strict temperature/pH control) and use internal reference compounds in assays. Statistical tools (e.g., ANOVA with post-hoc Tukey tests) identify outliers. Cross-validate results with orthogonal assays (e.g., SPR for binding affinity vs. cellular uptake assays) .

Q. How can degradation pathways be mapped under physiological conditions?

Simulate physiological pH (7.4) and temperature (37°C) in buffer solutions, then analyze degradation products via LC-HRMS. Fragmentation patterns (MS/MS) identify labile bonds (e.g., thioether or amide cleavage). Compare with stability data from stressed conditions (e.g., acidic/basic hydrolysis) .

Q. What approaches are effective for target identification in complex biological systems?

Combine chemoproteomics (activity-based protein profiling with clickable probes) and CRISPR-Cas9 knockout screens. For example, immobilize the compound on sepharose beads for pull-down assays, followed by SDS-PAGE and MALDI-TOF for protein identification. Validate hits using siRNA silencing and rescue experiments .

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